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Compound of Interest

Compound Name: VinclozolinM2-2204

Cat. No.: B15605978

Introduction

Vinclozolin is a dicarboximide fungicide that exhibits anti-androgenic properties, primarily
through its metabolites, M1 and M2.[1] These metabolites act as competitive antagonists to the
androgen receptor (AR), thereby inhibiting the normal physiological and developmental
processes mediated by androgens.[2][3] Of the two primary metabolites, M2 (3',5'-dichloro-2-
hydroxy-2-methylbut-3-enanilide) is a significantly more potent inhibitor of the androgen
receptor than M1.[4] This characteristic makes Vinclozolin M2 an excellent positive control for
in vitro and in vivo assays designed to screen and characterize potential anti-androgenic
compounds. Its well-documented mechanism of action and dose-dependent inhibitory effects
provide a reliable benchmark for assay performance and for the evaluation of test compounds.

Mechanism of Action

The anti-androgenic activity of Vinclozolin M2 stems from its ability to competitively bind to the
ligand-binding domain of the androgen receptor.[5][6] This binding prevents the natural
androgen ligands, such as testosterone and dihydrotestosterone (DHT), from activating the
receptor. In the absence of an agonist, the M2-bound AR is unable to undergo the
conformational changes necessary for DNA binding and the subsequent transactivation of
androgen-responsive genes.[2][4] This blockade of androgen-induced gene expression
ultimately leads to the observable anti-androgenic effects.[2]

Applications
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Vinclozolin M2 is a suitable positive control for a variety of anti-androgenic assays, including:

e Androgen Receptor (AR) Competitive Binding Assays: To demonstrate the displacement of a
radiolabeled androgen from the AR.

¢ Androgen Receptor (AR) Transactivation Assays (e.g., Reporter Gene Assays): To show
inhibition of androgen-induced reporter gene expression.

e In Vivo Assays (e.g., Hershberger Bioassay): To confirm anti-androgenic effects on
androgen-dependent tissues in a whole-organism model.

Data Presentation

The following tables summarize the quantitative data for Vinclozolin M2 in various anti-
androgenic assays.

Table 1: In Vitro Activity of Vinclozolin Metabolites

Compound Assay Type Species IC50 / Ki Reference
Vinclozolin AR Binding Rat > 700 pM (Ki) [5]
Vinclozolin M1 AR Binding Rat 92 uM (Ki) [5]
Vinclozolin M2 AR Binding Rat 9.7 uM (Ki) [5]
Vinclozolin M2 AR Human ~1 uM (IC50) [4]

Transactivation

Table 2: In Vivo Anti-Androgenic Effects of Vinclozolin
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Visualizations

Signaling Pathway of Androgen Receptor Antagonism by
Vinclozolin M2
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Caption: Androgen receptor signaling and its inhibition by Vinclozolin M2.

Experimental Protocols

Protocol 1: In Vitro Androgen Receptor Competitive
Binding Assay

This protocol is designed to determine the ability of a test compound to compete with a

radiolabeled androgen for binding to the androgen receptor.

Materials:
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e Rat prostate cytosol (source of AR)

e [3H]-R1881 (radiolabeled androgen)

o Unlabeled R1881 (for non-specific binding)
* Vinclozolin M2 (Positive Control)

e Test compound

o Assay Buffer (e.g., TEGD buffer: 10 mM Tris-HCI, 1.5 mM EDTA, 10% glycerol, 1 mM DTT,
pH 7.4)

o Hydroxyapatite (HAP) slurry
« Scintillation cocktail
o 96-well plates
 Scintillation counter
Procedure:
o Preparation of Reagents:
o Prepare serial dilutions of the test compound and Vinclozolin M2 in the assay buffer.
o Prepare a working solution of [H]-R1881 in the assay buffer.
o Prepare a solution of unlabeled R1881 for determining non-specific binding.
o Assay Setup (in a 96-well plate):
o Total Binding: Add assay buffer, [3H]-R1881, and rat prostate cytosol.

o Non-specific Binding: Add assay buffer, [3H]-R1881, an excess of unlabeled R1881, and
rat prostate cytosol.
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o Test Compound/Positive Control: Add assay buffer, [*H]-R1881, the desired concentration
of the test compound or Vinclozolin M2, and rat prostate cytosol.

 Incubation: Incubate the plate at 4°C for 18-24 hours to reach binding equilibrium.

o Separation of Bound and Free Ligand:

[e]

Add cold HAP slurry to each well to bind the AR-ligand complexes.

o

Incubate on ice with intermittent mixing.

[¢]

Centrifuge the plate to pellet the HAP.

o

Wash the pellets with wash buffer to remove unbound radioligand.
e Quantification:

o Resuspend the HAP pellets in scintillation cocktail.

o Measure the radioactivity in each well using a scintillation counter.
o Data Analysis:

o Calculate the percentage of specific binding for each concentration of the test compound
and Vinclozolin M2.

o Plot the percentage of specific binding against the log concentration of the compound.

o Determine the IC50 value (the concentration that inhibits 50% of specific binding) from the
dose-response curve.

Experimental Workflow for AR Competitive Binding Assay
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Caption: Workflow for an in vitro androgen receptor competitive binding assay.
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Protocol 2: Androgen Receptor Transactivation Assay
(Reporter Gene Assay)

This protocol, based on the principles of the OECD 458 guideline, measures the ability of a
compound to inhibit androgen-induced reporter gene expression in a stably transfected cell
line.

Materials:

AR-responsive reporter cell line (e.g., AR-EcoScreen™, AR-CALUX®)
o Cell culture medium and supplements

o Dihydrotestosterone (DHT) or another suitable androgen
 Vinclozolin M2 (Positive Control)

e Test compound

o Luciferase assay reagent

o 96-well cell culture plates (white, clear bottom)

Luminometer

Procedure:
o Cell Seeding:
o Seed the AR-responsive reporter cells into a 96-well plate at a predetermined density.
o Incubate for 24 hours to allow for cell attachment.
o Compound Treatment (Antagonist Mode):
o Prepare serial dilutions of the test compound and Vinclozolin M2 in cell culture medium.

o Remove the seeding medium from the cells.
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o Add the diluted test compounds or Vinclozolin M2 to the respective wells.

o Co-treat the cells with a concentration of DHT that induces a submaximal response (e.g.,
EC50).

o Include appropriate controls: vehicle control, DHT alone (positive agonist control), and
Vinclozolin M2 + DHT (positive antagonist control).

e Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.
e Luciferase Assay:
o Equilibrate the plate and luciferase assay reagent to room temperature.

o Lyse the cells and add the luciferase substrate according to the manufacturer's
instructions.

o Measurement: Measure the luminescence in each well using a luminometer.

o Data Analysis:

[e]

Normalize the luminescence readings to a measure of cell viability if necessary.

o

Calculate the percent inhibition of the DHT-induced response for each concentration of the
test compound and Vinclozolin M2.

o

Plot the percent inhibition against the log concentration of the compound.

[¢]

Determine the IC50 value from the dose-response curve.

Logical Relationship of Controls in an Anti-Androgenic Assay
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Anti-Androgenic Assay
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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